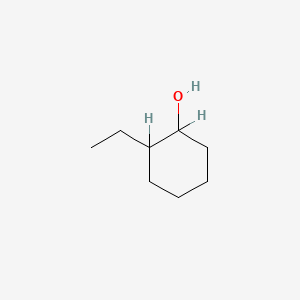

2-Ethylcyclohexanol

Overview

Description

2-Ethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol, characterized by a cyclohexane ring with an ethyl group and a hydroxyl group attached to it. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylcyclohexanol can be synthesized through the hydrogenation of 2-ethylcyclohexanone. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-ethylcyclohexanone. The reaction is carried out in a hydrogenation reactor where the ketone is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can be oxidized to form 2-ethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: 2-Ethylcyclohexanone.

Reduction: Cyclohexane derivatives.

Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

2-Ethylcyclohexanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.

Industry: this compound is employed in the production of plasticizers, lubricants, and fragrances.

Mechanism of Action

The mechanism of action of 2-Ethylcyclohexanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can undergo oxidation to form ketones, which are key intermediates in many biochemical processes. The hydroxyl group in this compound can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Cyclohexanol: A primary alcohol with a similar structure but without the ethyl group.

2-Methylcyclohexanol: A secondary alcohol with a methyl group instead of an ethyl group.

4-Methylcyclohexanol: Another secondary alcohol with the methyl group positioned differently on the cyclohexane ring.

Uniqueness: 2-Ethylcyclohexanol is unique due to the presence of the ethyl group, which influences its physical and chemical properties. This structural difference can affect its reactivity, boiling point, and solubility compared to similar compounds.

Biological Activity

2-Ethylcyclohexanol (2-ECH) is a secondary alcohol widely studied for its chemical properties and biological activities. This compound has garnered attention due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and potential therapeutic uses.

This compound is characterized by its cyclohexane ring with an ethyl group and a hydroxyl group attached. As a secondary alcohol, it can undergo oxidation to form ketones, which are significant intermediates in biochemical pathways. The hydroxyl group allows for hydrogen bonding, influencing the compound's reactivity with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.24 g/mol |

| Boiling Point | 174-176 °C |

| Density | 0.86 g/cm³ |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in metabolic studies and enzyme interactions.

Metabolic Pathways

2-ECH is utilized in studies focusing on metabolic pathways. Its role as an intermediate in the synthesis of bioactive molecules positions it as a valuable compound for understanding enzymatic reactions and metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

- Hydrodeoxygenation Studies : Research has demonstrated the conversion of phenolic compounds to cyclohexanol derivatives through hydrodeoxygenation processes. These studies highlight the importance of 2-ECH as a product in catalytic reactions aimed at producing biofuels and other valuable chemicals .

- Antioxidant Properties : In related research, compounds derived from cyclohexanol have exhibited antioxidant activity. The ability to scavenge reactive oxygen species (ROS) suggests that 2-ECH could play a role in mitigating oxidative stress within biological systems .

- Industrial Applications : The compound is also noted for its use in producing plasticizers and lubricants, indicating its versatility beyond biological applications. This industrial relevance underscores the need for understanding its biological effects thoroughly.

Future Directions and Research Opportunities

Given the promising findings associated with this compound and its derivatives, future research should focus on:

- Detailed Mechanistic Studies : Investigating how 2-ECH interacts with specific enzymes or cellular pathways could unveil new therapeutic targets.

- Expanded Biological Testing : Conducting comprehensive antimicrobial assays against a broader range of pathogens would clarify its potential as an antimicrobial agent.

- Toxicological Assessments : Understanding any potential toxicity associated with 2-ECH will be crucial for evaluating its safety in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-Ethylcyclohexanol with high purity, and how can its isomeric composition be verified?

this compound is typically synthesized via catalytic hydrogenation of 2-ethylcyclohexanone or acid-catalyzed hydration of 2-ethylcyclohexene. To ensure ≥97% purity (GC), fractional distillation under reduced pressure is recommended due to its boiling point (79°C at 12 mmHg) . Cis/trans isomer separation requires chiral chromatography (e.g., HPLC with a chiral stationary phase) or repeated crystallization. GC-MS or H NMR can confirm isomeric ratios by analyzing characteristic peaks for axial vs. equatorial hydroxyl groups .

Q. How can researchers safely handle and store this compound to prevent degradation?

Store in amber glass containers under inert gas (N) at 4°C to minimize oxidation. Use corrosion-resistant equipment (e.g., PTFE-lined caps) due to its hydroxyl group reactivity. Safety protocols include working in a fume hood (flash point: 68°C) and using PPE for skin/eye protection (H318 hazard) .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

- IR Spectroscopy : Detect hydroxyl stretching (3200–3600 cm) and C-O vibrations (~1050 cm).

- H NMR : Identify cyclohexanol ring protons (δ 1.2–2.0 ppm) and the ethyl group (triplet at δ 0.9–1.1 ppm).

- GC-MS : Confirm molecular ion (m/z 128) and fragmentation patterns (e.g., loss of HO, m/z 110) .

Q. How is this compound utilized in cyclohexanone synthesis?

It serves as a precursor via Oppenauer oxidation using aluminum isopropoxide and acetone. Monitor reaction progress by FTIR (disappearance of -OH and emergence of carbonyl peak at ~1700 cm). Purify the product via vacuum distillation (cyclohexanone BP: 155°C) .

Q. What are the key physical properties critical for experimental design?

- LogP : 1.95 (indicates moderate hydrophobicity; relevant for solvent selection).

- Viscosity : 0.0029 Pa·s at 25°C (impacts reaction mixing efficiency).

- Vapor Pressure : 1.33 kPa at 60°C (requires closed systems for high-temperature reactions) .

Advanced Research Questions

Q. How can discrepancies in reported boiling points (79°C vs. 216°C) be resolved?

The lower value (79°C) corresponds to measurements under reduced pressure (12 mmHg) , while 216°C is the calculated atmospheric boiling point (Joback method) . Validate experimental conditions using a calibrated manometer and ensure purity (>97%) to avoid azeotrope formation.

Q. What computational methods are suitable for analyzing this compound’s conformers and reaction pathways?

Use MP4(SDQ)/cc-pVTZ for energy evaluations to study Zaitsev-directed elimination reactions. Compare axial vs. equatorial hydroxyl group stability via DFT (e.g., B3LYP/6-311+G(d,p)) to predict major dehydration products .

Q. How do thermodynamic properties derived from Joback/Crippen methods compare to experimental data?

- ΔfH°gas : Joback calculates -326.70 kJ/mol, but experimental validation via combustion calorimetry is needed.

- ΔvapH° : 50.20 kJ/mol (Joback) vs. 44.8 kJ/mol (empirical; adjust for mixture effects in cis/trans systems) .

Q. What strategies address contradictions in vapor pressure models for this compound?

The Antoine equation (ln P = 13.8077 – 3663.85/(T – 62.119)) predicts vapor pressures from 333–493 K . Discrepancies arise from neglecting association effects in inert solvents. Validate with static or dynamic vapor pressure apparatuses.

Q. How can mechanistic studies differentiate between acid-catalyzed dehydration pathways?

Use O isotopic labeling to track hydroxyl group elimination. Monitor intermediates via in-situ Raman spectroscopy. Compare activation energies (E) for cis vs. trans isomers using Eyring plots derived from kinetic data .

Properties

IUPAC Name |

2-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYUBZHJDXXXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958650 | |

| Record name | 2-Ethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-20-1 | |

| Record name | 2-Ethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3760-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.